The compound is synthesized through various chemical methodologies that involve the modification of phenyl acetate derivatives. Research has indicated that KKI-5 acetate can be derived from simpler precursors through a series of chemical reactions, which will be discussed in detail in the synthesis section.
KKI-5 acetate belongs to the class of organic compounds known as acetic acid derivatives and is specifically classified as a synthetic kallikrein inhibitor. Its structural and functional attributes make it relevant in medicinal chemistry and therapeutic applications.
The synthesis of KKI-5 acetate involves several steps, typically beginning with the esterification of phenolic compounds. The process may include the following key stages:
KKI-5 acetate features a complex molecular structure that includes:
While specific structural diagrams are not provided in the search results, the compound's configuration is crucial for its biological activity.
The molecular formula for KKI-5 acetate can be inferred from its components, typically represented as C₁₈H₁₈Cl₂N₂O₄S (for related compounds), highlighting its diverse atomic composition.
KKI-5 acetate participates in several chemical reactions that are essential for its function as an enzyme inhibitor:
The kinetics of these reactions can be studied using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to monitor changes in concentration over time.
KKI-5 acetate exerts its effects primarily through competitive inhibition of kallikrein enzymes. By binding to the active site of these enzymes, KKI-5 prevents substrate access, thus inhibiting their proteolytic activity.
Studies have shown that KKI-5 acetate's binding affinity correlates with its structural characteristics, including hydrophobic interactions and hydrogen bonding capabilities with enzyme residues . This specificity is crucial for its therapeutic potential against cancer cell invasion.
KKI-5 acetate is generally characterized by:
Key chemical properties include:
Relevant data on partition coefficients and solubility profiles can further elucidate its behavior in biological systems .
KKI-5 acetate has significant implications in various scientific fields:
KKI-5 acetate is a synthetic peptide derivative functioning as a potent and selective inhibitor of serine proteases, specifically targeting tissue kallikrein (KLK1) and plasmin. Its molecular formula is C₃₇H₅₉N₁₁O₁₁, with a molecular weight of 833.95 g/mol. The compound is derived from residues 386-391 (Pro-Phe-Arg-Ser-Val-Gln) of bovine kininogen-1, encompassing the critical kallikrein proteolytic site (Arg388-Ser389) [1] [5] [8]. Structurally, KKI-5 acetate features N-terminal acetylation and C-terminal amidation, yielding the sequence Acetyl-Pro-Phe-Arg-Ser-Val-Gln-Amide [5] [10]. This modification enhances metabolic stability and target affinity.
The inhibitor operates through a substrate-mimetic mechanism, competitively occupying the active site of kallikrein and plasmin. Its binding disrupts enzymatic cleavage of kininogen, thereby preventing generation of vasoactive kinins (e.g., bradykinin) and fibrin degradation [3] [9]. KKI-5 acetate exhibits specificity for tissue kallikrein over plasma kallikrein, attributed to precise steric and electrostatic complementarity with the tissue isoform’s S1 pocket, which favors basic residues like arginine at the P1 position [4] [9].
Property | Value/Description | |
---|---|---|
IUPAC Name | Acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide | |
CAS Number (Free Base) | 97145-43-2 | |
Sequence | Acetyl-Pro-Phe-Arg-Ser-Val-Gln-Amide | |
Biological Targets | Tissue Kallikrein (KLK1), Plasmin | |
Solubility | Water-soluble (as acetate salt) | [1] [10] |
The discovery of kallikreins dates to 1926, when Fritz et al. identified hypotensive substances in pancreatic extracts ("kallikreas" – Greek for pancreas) [3]. By the 1930s, researchers differentiated plasma kallikrein (KLKB1 gene) from tissue kallikrein (KLK1 gene), revealing their roles in kinin generation. This laid the groundwork for developing kallikrein inhibitors as therapeutic agents [3] [9].
KKI-5 emerged in the 1980s as part of efforts to design substrate-analog inhibitors. Its sequence was optimized from kininogen’s natural reactive center loop, which acts as a physiological inhibitor of kallikrein [5] [9]. Early research demonstrated its ability to attenuate breast cancer cell invasion in vitro by blocking kallikrein-mediated extracellular matrix degradation and growth factor activation [5] [10]. This established proof-of-concept for targeting kallikrein in oncology. Parallel developments included:
Era | Milestone Achievements | Limitations Addressed | |
---|---|---|---|
1926-1950s | Identification of kallikreins; Differentiation of plasma vs. tissue isoforms | Biochemical characterization of kinin system | |
1980s-1990s | Design of substrate-analog inhibitors (e.g., KKI-5); In vitro validation in cancer models | Target specificity for tissue kallikrein | |
2000s-Present | Synthetic small molecules (e.g., BCX7353); Monoclonal antibodies; Gene silencing approaches | Oral bioavailability; Long-term efficacy | [3] [5] [9] |
Contemporary research leverages KKI-5 acetate as a mechanistic probe to dissect kallikrein and plasmin functions in pathophysiology. Key paradigms include:
Unmet Scientific Needs:
Future research priorities include elucidating the structural basis of KKI-5’s selectivity using X-ray crystallography, developing isoform-specific probes, and evaluating its impact on acetate metabolism in in vivo tumor models [2] [6] [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0